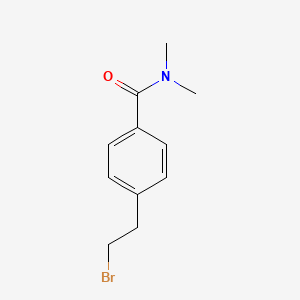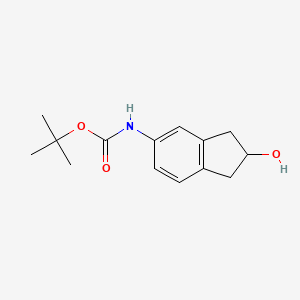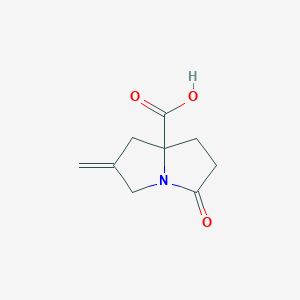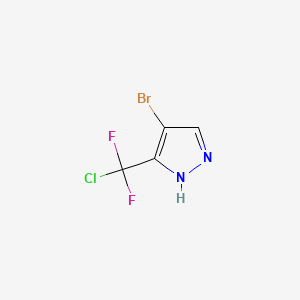
1-(Chloromethyl)-2-fluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-fluorocyclobutane is an organic compound that belongs to the class of cycloalkanes It features a cyclobutane ring substituted with a chloromethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-fluorocyclobutane can be synthesized through several methods. One common approach involves the halogenation of cyclobutane derivatives. For instance, starting with cyclobutane, a chloromethyl group can be introduced using chloromethylation reactions, often employing formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The fluorine atom can be introduced via fluorination reactions using reagents such as hydrogen fluoride or other fluorinating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-fluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Addition Reactions: The fluorine atom can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Hydrocarbons or partially reduced intermediates.
Scientific Research Applications
1-(Chloromethyl)-2-fluorocyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active molecules.
Industry: The compound is used in the development of new materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-2-fluorocyclobutane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond and releasing chloride ion . In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products . The molecular targets and pathways involved vary based on the specific chemical environment and reagents used .
Comparison with Similar Compounds
1-(Chloromethyl)cyclobutane: Similar structure but lacks the fluorine atom, leading to different reactivity and properties.
2-Fluorocyclobutane: Lacks the chloromethyl group, resulting in different chemical behavior.
1-(Bromomethyl)-2-fluorocyclobutane: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness: 1-(Chloromethyl)-2-fluorocyclobutane is unique due to the presence of both a chloromethyl group and a fluorine atom on the cyclobutane ring. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and industrial applications .
Properties
Molecular Formula |
C5H8ClF |
|---|---|
Molecular Weight |
122.57 g/mol |
IUPAC Name |
1-(chloromethyl)-2-fluorocyclobutane |
InChI |
InChI=1S/C5H8ClF/c6-3-4-1-2-5(4)7/h4-5H,1-3H2 |
InChI Key |
SXROQZHFBODUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


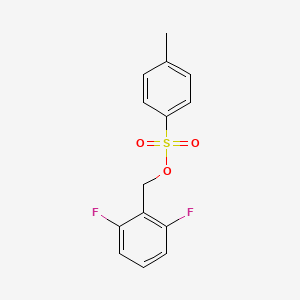
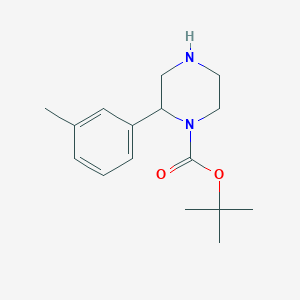
![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)
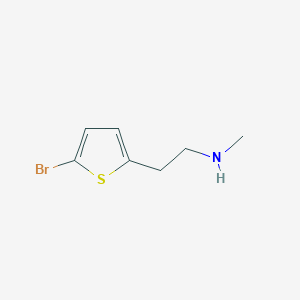
![7-Methoxy-2-azaspiro[3.5]nonane](/img/structure/B13554967.png)
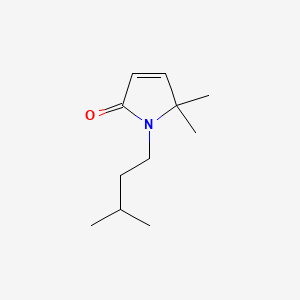
![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)
